Product packaging for Hexa-1,4-diene-2,3-diol(Cat. No.:CAS No. 154659-83-3)

Hexa-1,4-diene-2,3-diol

Cat. No.: B587421
CAS No.: 154659-83-3
M. Wt: 114.144
InChI Key: IOJJECKZJGQQQA-UHFFFAOYSA-N
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Description

Hexa-1,4-diene-2,3-diol is an organic compound with the molecular formula C6H10O2 . As a diene diol, it features conjugated hydroxyl and alkene functional groups, making it a potential intermediate in organic synthesis and materials science research. This compound is related to other isomeric forms, such as Hexa-1,3-diene-2,4-diol and Hexa-2,4-diene-1,6-diol, which have been studied in regioselective enzymatic reactions and as useful intermediates for preparing other diene-based molecules . The specific applications and research value of this compound are an area for further investigation. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O2 B587421 Hexa-1,4-diene-2,3-diol CAS No. 154659-83-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

154659-83-3

Molecular Formula

C6H10O2

Molecular Weight

114.144

IUPAC Name

hexa-1,4-diene-2,3-diol

InChI

InChI=1S/C6H10O2/c1-3-4-6(8)5(2)7/h3-4,6-8H,2H2,1H3

InChI Key

IOJJECKZJGQQQA-UHFFFAOYSA-N

SMILES

CC=CC(C(=C)O)O

Synonyms

1,4-Hexadiene-2,3-diol (9CI)

Origin of Product

United States

Sophisticated Synthetic Methodologies for Hexa 1,4 Diene 2,3 Diol and Its Stereoisomers

Retrosynthetic Analysis and Strategic Disconnections for Constructing the Hexa-1,4-diene-2,3-diol Skeleton

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves breaking down a target molecule into simpler, commercially available starting materials. chemistry.coachscribd.com For this compound, several strategic disconnections can be envisioned.

A primary disconnection strategy involves breaking the C2-C3 bond of the vicinal diol. This leads back to two molecules of an α,β-unsaturated carbonyl compound, such as acrolein, via a pinacol (B44631) coupling reaction. scitepress.orgwikipedia.org This approach is convergent and relies on the reductive coupling of two identical precursor molecules.

Another key disconnection is at the C-C bonds forming the diene. A Diels-Alder disconnection is a powerful strategy, envisioning the this compound as an adduct of a diene and a dienophile, followed by functional group interconversions to install the hydroxyl groups. scitepress.orglkouniv.ac.in This pericyclic reaction offers excellent control over stereochemistry. perlego.com

Further disconnections can be made at the double bonds. For instance, a disconnection of the C4-C5 double bond and the C1-C2 double bond could lead to simpler fragments that can be joined via olefination reactions, such as the Wittig reaction. scitepress.org Alternatively, considering the diene as arising from the partial reduction of a corresponding diyne allows for a disconnection leading to hex-1,4-diyne-2,3-diol.

Finally, a functional group interconversion (FGI) approach might start from a more saturated hexane (B92381) derivative, with the diene system being formed through elimination reactions, such as the dehydration of a hexane-tetraol. lkouniv.ac.intaylorandfrancis.com

Convergent and Divergent Synthetic Pathways

Both convergent and divergent strategies can be employed in the synthesis of this compound, allowing for flexibility in accessing the target molecule and its analogues.

Pinacolic Reduction Approaches from Alpha,Beta-Unsaturated Carbonyl Precursors

The pinacol coupling reaction provides a direct and convergent route to 1,2-diols through the reductive coupling of two carbonyl compounds. wikipedia.orgorganic-chemistry.org In the context of this compound, the pinacolic reduction of α,β-unsaturated carbonyl precursors, such as acrolein derivatives, is a viable synthetic strategy. This reaction is typically promoted by reducing agents like magnesium or aluminum. wikipedia.org The mechanism involves the formation of a ketyl radical anion intermediate through single electron transfer from the metal to the carbonyl group. wikipedia.org Dimerization of two ketyl radicals forms the C-C bond, and subsequent protonation yields the vicinal diol. wikipedia.org The reaction can be carried out in aqueous media, offering a more environmentally benign approach. rsc.orgrsc.org

For industrial-scale production, optimizing reaction parameters such as temperature (typically between 50-80°C) and maintaining an inert atmosphere are crucial for maximizing yield and purity. The use of titanium tetraiodide has been shown to promote the pinacol coupling of β-halo-α,β-unsaturated aldehydes with high dl-selectivity. nih.gov

Parameter Condition Reference
Reducing AgentsMagnesium, Aluminum, Zinc rsc.org
Temperature50–80°C (Industrial)
AtmosphereInert
Selectivity PromoterTiI4 (for halo-derivatives) nih.gov

Diels-Alder Cycloaddition Strategies and Subsequent Functionalization

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for the construction of six-membered rings with excellent stereocontrol. scitepress.orgperlego.comrsc.org This strategy can be adapted to synthesize this compound by forming a cyclohexene (B86901) derivative that is subsequently functionalized.

One approach involves the reaction of a diene with a dienophile containing latent hydroxyl functionalities. For example, a hetero-Diels-Alder reaction with a nitroso dienophile can introduce a nitrogen-oxygen bond that can be later cleaved to reveal the diol. beilstein-journals.org Vanadium-catalyzed nitroso hetero-Diels-Alder reactions have been reported for substrates like hexa-2,4-dien-1-ol (B7820522). beilstein-journals.org

Another strategy is to use a standard Diels-Alder reaction to form the carbon skeleton, followed by the introduction of the hydroxyl groups. This can be achieved through various methods, such as dihydroxylation of the resulting double bond or opening of an epoxide intermediate. The choice of diene and dienophile, as well as the subsequent functionalization steps, allows for the synthesis of specific stereoisomers of this compound. The Diels-Alder route is noted for potentially high yields, though it can be a multi-step process.

Selective Hydrogenation of Hex-1,4-diyne-2,3-diol Analogues

The selective hydrogenation of alkynes to alkenes is a well-established transformation in organic synthesis. To obtain the cis-alkene geometry present in some isomers of this compound, the partial hydrogenation of a corresponding hex-1,4-diyne-2,3-diol is an effective strategy.

Lindlar's catalyst, a palladium-based catalyst poisoned with lead and supported on calcium carbonate, is the classic reagent for the syn-hydrogenation of alkynes to cis-alkenes. nih.govthieme-connect.demasterorganicchemistry.com The catalyst's reduced activity prevents over-reduction to the fully saturated alkane. thieme-connect.de The reaction is typically carried out under a hydrogen atmosphere. thieme-connect.de The selectivity of the hydrogenation can be very high, often exceeding 95%. thieme-connect.de

Recent studies have shown that the semi-hydrogenation of 1,4-acetylene diols using palladium catalysts can proceed with diastereoselectivity, preferentially forming the meso form of the 1,4-enediol. csic.es This provides a method for not only controlling the geometry of the double bonds but also influencing the relative stereochemistry of the hydroxyl groups. While catalytic hydrogenation offers a direct route, challenges in regioselectivity and the potential for over-reduction remain.

Catalyst Selectivity Key Features Reference
Lindlar's Catalyst (Pd/CaCO₃/Pb)High for cis-alkenePrevents over-reduction thieme-connect.demasterorganicchemistry.com
Pd nanoparticles/TiSHigh for cis-alkene>95% alkene selectivity thieme-connect.de
Pt/SiC96% enol selectivityFor 2-butyne-1,4-diol nih.gov

Ring-Opening Cross-Metathesis (ROCM) in Diene-Diol Synthesis

Olefin metathesis has emerged as a powerful C-C bond-forming reaction. Ring-opening cross-metathesis (ROCM) of cyclic olefins with acyclic olefin partners can provide access to functionalized dienes. caltech.eduresearchgate.net This methodology can be applied to the synthesis of this compound and its derivatives.

The ROCM of a cycloalkene, such as cyclobutene (B1205218) or cyclopentene, with an appropriately substituted alkene containing a hydroxyl group or a protected hydroxyl group can generate the desired diene-diol skeleton. caltech.eduresearchgate.netthieme-connect.com The choice of catalyst, often a ruthenium-based complex, is crucial for controlling the efficiency and selectivity of the reaction. caltech.edunih.gov For instance, the ROCM of low-strain cycloolefins with α,β-unsaturated carbonyl compounds has been shown to be a viable method for diene synthesis. caltech.edu

Asymmetric ring-opening cross-metathesis has also been developed, allowing for the enantioselective synthesis of diols. researchgate.netthieme-connect.com This approach utilizes chiral catalysts to control the stereochemistry of the newly formed stereocenters. researchgate.net

Dehydration of Hydroxylated Hexane Derivatives to Form the Diene System

The formation of a diene system through the elimination of water from a polyhydroxylated precursor is another potential synthetic route. taylorandfrancis.comkuleuven.be This approach would start with a saturated or partially saturated hexane backbone containing more than two hydroxyl groups, such as a hexane-1,2,3,4-tetraol.

The dehydration reaction is typically acid-catalyzed. kuleuven.begoogle.com However, controlling the regioselectivity of the elimination to form the desired 1,4-diene isomer can be challenging, as the formation of other diene isomers or conjugated systems is possible. For example, acid-catalyzed dehydration of 1,2-alkanediols often leads to the formation of aldehydes. kuleuven.be The reaction conditions, including the choice of acid catalyst and solvent, would need to be carefully optimized to favor the formation of this compound. The formation of conjugated dienes from the dehydration of allylic alcohols has been observed in natural product chemistry. taylorandfrancis.com

Stereoselective Synthesis of this compound Isomers

The presence of two stereocenters and a disubstituted double bond in this compound means that several stereoisomers are possible. The targeted synthesis of a single, desired isomer necessitates the use of stereoselective methods.

Diastereoselective Control in Carbon-Carbon Bond Forming Reactions

Achieving diastereoselectivity is crucial when constructing the carbon skeleton of this compound. One key approach involves the diastereoselective reduction of a precursor α-hydroxy ketone. The stereochemical outcome of such reductions can often be influenced by the existing chiral center, a phenomenon known as substrate control. For instance, the reduction of chiral α-hydroxy ketones can proceed with high diastereoselectivity, providing access to specific diol configurations. researchgate.netrsc.org The choice of reducing agent and reaction conditions plays a pivotal role in directing the stereochemistry of the newly formed hydroxyl group. rsc.orgmsu.edu

Another powerful strategy involves the diastereoselective addition of nucleophiles to carbonyl compounds. For example, the aldol (B89426) reaction of chiral α-hydroxy ketones can be highly stereoselective, controlled by the choice of enolization conditions and the nature of the hydroxyl protecting group. researchgate.net Similarly, palladium/borinic acid dual catalysis has been shown to enable the diastereo- and enantioselective allylation of α-hydroxy ketones, constructing vicinal stereocenters with high control. acs.org

Enantioselective Synthesis via Chiral Catalysis (e.g., Asymmetric Dihydroxylation)

To obtain enantiomerically pure this compound, chiral catalysts are employed to create the desired stereocenters from a prochiral starting material. The Sharpless asymmetric dihydroxylation is a preeminent example of such a transformation, allowing for the enantioselective synthesis of vicinal diols from alkenes. wikipedia.orgorganic-chemistry.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to direct the facial selectivity of the dihydroxylation. wikipedia.orgwikidoc.org By selecting the appropriate chiral ligand (e.g., (DHQ)2-PHAL or (DHQD)2-PHAL, often found in premixed reagents called AD-mix-α and AD-mix-β respectively), either enantiomer of the diol can be selectively produced. wikipedia.orgorganic-chemistry.org

The Sharpless asymmetric dihydroxylation is highly effective for a wide range of alkenes and often proceeds with high enantioselectivity. wikipedia.orgnih.gov In the context of this compound synthesis, this method could be applied to a suitable diene precursor, where the reaction is expected to occur at the more electron-rich double bond. wikipedia.org The regioselectivity of the dihydroxylation on a diene substrate can be influenced by the choice of ligand. harvard.edu

More recently, bio-inspired nonheme iron-catalyzed enantioselective cis-dihydroxylation has emerged as a greener alternative to osmium-based methods, using hydrogen peroxide as the oxidant. chinesechemsoc.org These iron-based systems have shown promise in delivering enantioenriched diols with high yields and selectivities. chinesechemsoc.orginnovationhub.hk

Application of Chiral Auxiliaries in Diene-Diol Construction

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. sioc-journal.cn Once the desired stereochemistry is established, the auxiliary is removed. This strategy is a cornerstone of asymmetric synthesis. sioc-journal.cn

In the construction of chiral diols and related structures, chiral auxiliaries can be attached to one of the reactants. For instance, Evans auxiliaries have been successfully used to control the stereoselectivity of Michael additions, creating new stereocenters with high diastereomeric excess. sioc-journal.cn In the context of diene-diol synthesis, a chiral auxiliary could be appended to a precursor molecule to guide a key bond-forming step, such as an aldol reaction or an alkylation. The steric and electronic properties of the auxiliary block one face of the molecule, forcing the incoming reagent to attack from the less hindered side, thus establishing a specific stereochemistry.

Protecting Group Chemistries in the Synthesis of this compound

In the multi-step synthesis of a complex molecule like this compound, it is often necessary to temporarily block the reactivity of one or more functional groups to prevent unwanted side reactions. numberanalytics.com These temporary masks are known as protecting groups. numberanalytics.comwikipedia.org The hydroxyl groups of the diol are particularly susceptible to a variety of reaction conditions and often require protection.

Common protecting groups for diols include acetals and ketals, which are formed by reacting the diol with an aldehyde or a ketone, respectively. numberanalytics.comorganic-chemistry.org For 1,2-diols, cyclic acetals such as acetonides (from acetone) or benzylidene acetals are particularly useful. organic-chemistry.orgddugu.ac.in Silyl (B83357) ethers, such as those derived from tert-butyldimethylsilyl (TBDMS) chloride or tert-butyldiphenylsilyl (TBDPS) chloride, are also widely used to protect alcohols due to their ease of installation and removal under specific conditions. gelest.com

The choice of protecting group is critical and depends on its stability towards the reaction conditions of subsequent steps and the ease of its selective removal (deprotection). wikipedia.orgddugu.ac.in For instance, a silyl ether might be stable under basic conditions but can be cleaved with fluoride (B91410) ions, while an acetal (B89532) is stable to base but is removed with aqueous acid. wikipedia.orggelest.com This differential reactivity allows for an "orthogonal" protection strategy, where multiple protecting groups can be selectively removed in the presence of others. organic-chemistry.org

In a synthesis targeting this compound, one might need to protect the diol functionality while performing a reaction on one of the double bonds, or vice-versa. For example, during a dihydroxylation-dibromination-dihydroxylation sequence on myrcene, in situ protection of diols as boronate esters was crucial for the success of the subsequent bromination step. rsc.org

Principles of Green Chemistry in the Synthesis of this compound

Green chemistry, also known as sustainable chemistry, aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. tradebe.comessentialchemicalindustry.org This is achieved by following a set of twelve principles, which include maximizing atom economy and reaction efficiency. tradebe.comacs.org

Atom Economy and Reaction Efficiency Maximization

Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. acs.orgwordpress.com A reaction with 100% atom economy incorporates all the atoms from the starting materials into the final product, generating no waste. nih.gov Addition reactions, such as the Diels-Alder reaction, are often cited as examples of highly atom-economical processes. nih.gov

Table of Research Findings on Stereoselective Synthesis

MethodCatalyst/ReagentSubstrate TypeKey Finding
Diastereoselective ReductionSodium borohydrideChiral α-ketoamidesThe degree of asymmetric induction is highly dependent on the solvent system. rsc.org
Diastereoselective AllylationPalladium/Borinic Acidα-hydroxy ketonesProvides access to vicinal stereocenters with high enantioselectivity and diastereoselectivity. acs.org
Asymmetric DihydroxylationOsO₄, Chiral Quinine Ligand (AD-mix)Alkenes/DienesHighly enantioselective synthesis of vicinal diols; regioselectivity can be controlled in dienes. wikipedia.orgnih.govharvard.edu
Asymmetric DihydroxylationIron-based catalysts, H₂O₂AlkenesA greener alternative to osmium catalysts, offering high yields and enantioselectivities. chinesechemsoc.orginnovationhub.hk
Asymmetric Michael AdditionEvans Chiral Auxiliary, FeCl₃α,β-Unsaturated carbonylsHigh diastereoselectivity in the formation of new stereocenters. sioc-journal.cn

Table of Common Protecting Groups for Diols

Protecting GroupFormation Reagent(s)Deprotection Condition(s)Stability
AcetonideAcetone, acid catalyst (e.g., TsOH)Aqueous acid (e.g., H₃O⁺)Stable to base, nucleophiles, and reducing agents. organic-chemistry.orgddugu.ac.in
Benzylidene AcetalBenzaldehyde, acid catalystCatalytic hydrogenolysis, aqueous acidStable to base. organic-chemistry.orgddugu.ac.in
tert-Butyldimethylsilyl (TBDMS) EtherTBDMS-Cl, imidazoleFluoride ion (e.g., TBAF), acidStable to base and many oxidizing/reducing agents. gelest.com
tert-Butyldiphenylsilyl (TBDPS) EtherTBDPS-Cl, imidazoleFluoride ion, acidMore stable to acid than TBDMS ethers. gelest.com
Boronate EsterPhenylboronic acidOxidative cleavage (e.g., H₂O₂)Useful for in situ protection during reactions. rsc.org

Sustainable Solvent Selection and Minimization Strategies

The pursuit of green chemistry principles in synthetic organic chemistry has placed significant emphasis on the role of solvents, which typically account for the largest mass of material in a chemical process. pandawainstitute.comnih.gov The synthesis of this compound and its stereoisomers is an area where the careful selection and minimization of solvents can lead to substantially more sustainable methodologies. Traditional syntheses often rely on volatile and hazardous organic solvents; however, contemporary research focuses on alternative and innovative strategies to mitigate environmental impact. mdpi.com

Solvent-Free Synthesis

One of the most effective strategies for green chemistry is the elimination of solvents altogether. doi.org Solvent-free, or neat, reactions offer numerous advantages, including reduced waste, lower costs, simplified purification processes, and often, enhanced reaction rates. mdpi.com For the synthesis of diols, solvent-free approaches have been successfully implemented. For instance, the esterification of vanillic acid with aliphatic diols to produce monomer-ready diols has been achieved under solvent-free conditions at elevated temperatures (170–195 °C). doi.org This method, which relies on the removal of water to drive the reaction to completion, demonstrates a viable pathway for producing diols without a solvent medium. doi.org Similarly, solvent-free epoxidation of terpenes followed by dihydroxylation presents a green route to diols, utilizing aqueous hydrogen peroxide as a benign oxidant. rsc.org

Another approach involves mechanochemical synthesis, where mechanical force (e.g., grinding) is used to initiate reactions in the absence of a solvent. This technique has been successfully used for the synthesis of N-substituted amines and could be explored for diol synthesis. mdpi.com

Application of Green Solvents

When a solvent is necessary, the focus shifts to replacing conventional hazardous solvents with greener alternatives. The ideal green solvent is non-toxic, non-volatile, readily available from renewable resources, and biodegradable.

Water: As a solvent, water is unparalleled in its environmental benignity and low cost. While the hydrophobicity of many organic reactants can be a limitation, strategies exist to facilitate reactions in aqueous media. researchgate.net For diol synthesis, desymmetrization reactions of symmetric compounds in water, without the use of enzymes, have been shown to be effective. researchgate.net

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as solvents for a wide range of organic reactions. researchgate.net Their negligible vapor pressure, thermal stability, and tunable properties make them attractive alternatives to volatile organic compounds. In the synthesis of furan (B31954) diol from D-glucal, the use of an ionic liquid, [Bmim][MSO4], with InCl3·3H2O as a catalyst system, resulted in high yields under mild conditions and offered the potential for recyclability. researchgate.net

Solvent Minimization and Recycling Strategies

Beyond solvent selection, minimizing the volume of solvent used and implementing recycling protocols are crucial for sustainability.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters and typically use significantly less solvent compared to batch processes. pandawainstitute.com The high surface-area-to-volume ratio in microreactors can enhance reaction rates and yields, further contributing to a more efficient and sustainable synthesis. pandawainstitute.com

Solvent Recovery: For processes where solvent use is unavoidable, recovery and reuse are essential. Distillation is a common method for solvent recovery, though its environmental benefit depends on the energy input required versus the impact of producing new solvent. nih.gov Advanced techniques like solvent-resistant nanofiltration are emerging as more energy-efficient recovery methods. nih.gov A key strategy in multi-step syntheses is the selection of a single solvent that can accommodate several consecutive reaction steps, thereby eliminating the need for workup and solvent-intensive purification of intermediates. nih.gov

The following tables summarize and compare different sustainable solvent strategies applicable to the synthesis of diols like this compound.

Table 1: Comparison of Sustainable Solvent Strategies

Strategy Key Advantages Potential Challenges Applicability to Diol Synthesis
Solvent-Free No solvent waste, high atom economy, simplified workup, potential for rate enhancement. mdpi.comdoi.org Requires thermally stable reactants, potential for high viscosity, may require specialized equipment (e.g., for mechanochemistry). Demonstrated for esterification to form diols and epoxidation/dihydroxylation of alkenes. doi.orgrsc.org
Water Non-toxic, non-flammable, inexpensive, environmentally benign. researchgate.net Poor solubility of non-polar organic reactants, may require phase-transfer catalysts or surfactants. Effective for certain desymmetrization reactions to produce diols. researchgate.net
Ionic Liquids Low volatility, high thermal stability, tunable properties, potential for catalyst recycling. researchgate.net High cost, potential toxicity and biodegradability concerns, high viscosity. Used successfully in the synthesis of furan diol with high yields. researchgate.net
Bio-solvents Renewable feedstock, often biodegradable, lower toxicity than petroleum-based solvents. Performance may not match conventional solvents, potential for competing reactions. Ethanol has been shown to enable multi-step, single-solvent syntheses. nih.gov

| Flow Chemistry | Reduced solvent volume, excellent process control, enhanced safety, easy scale-up. pandawainstitute.com | High initial equipment cost, potential for channel clogging with solids. | Generally applicable to a wide range of organic syntheses, including multi-step processes. pandawainstitute.com |

Table 2: Research Findings on Green Solvents in Diol-Related Syntheses

Reaction Type Solvent/Strategy Substrate Example Key Finding Reference
Esterification Solvent-Free (170-195°C) Vanillic Acid + 1,4-Butanediol Facile, one-step synthesis of bio-based diols; water is the only byproduct. doi.org
Dihydroxylation Solvent-Free, H₂O₂ 3-Carene Catalytic anti-dihydroxylation proceeded in 73% isolated yield without organic solvent. rsc.org
Furan Diol Synthesis Ionic Liquid ([Bmim][MSO4]) D-glucal Rapid reaction with high yields under mild conditions and recyclable reaction media. researchgate.net
Multi-step Synthesis Ethanol Sertraline Synthesis Enabled final three steps without intermediate isolation, drastically cutting total solvent volume. nih.gov

By integrating these sustainable strategies—prioritizing solvent-free conditions, choosing benign solvents when necessary, and minimizing solvent use through process optimization—the synthesis of this compound and its stereoisomers can be aligned with the principles of green chemistry, reducing its environmental footprint.

Advanced Spectroscopic and Chiroptical Methodologies for Structural and Stereochemical Elucidation of Hexa 1,4 Diene 2,3 Diol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniquesemerypharma.comemory.edu

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Hexa-1,4-diene-2,3-diol. emerypharma.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. emory.edu

Application of 1D (¹H, ¹³C) and Advanced 2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistryemerypharma.comsdsu.edulibretexts.orgyoutube.com

One-dimensional (1D) NMR provides the initial framework for structural analysis. The ¹H NMR spectrum reveals distinct signals for different types of protons, while the ¹³C NMR spectrum identifies the carbon skeleton. For this compound, characteristic chemical shifts are expected for the vinylic protons (δ 5.2–5.8 ppm) and the hydroxyl protons (δ 2.5–3.5 ppm), as well as for the olefinic carbons (δ 115–130 ppm).

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure from these individual signals. walisongo.ac.id

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through two or three bonds), allowing for the mapping of H-C-C-H networks within the molecule. emerypharma.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms, definitively linking specific proton signals to their corresponding carbon signals. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons over longer ranges (2-4 bonds), which is essential for connecting different spin systems and piecing together the entire molecular skeleton. sdsu.edulibretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY detects through-space correlations between protons that are in close proximity, providing critical information about the molecule's stereochemistry and conformation. researchgate.netprinceton.edu

Table 1: Representative 1D NMR Data for this compound This table is interactive. Click on the headers to sort.

Nucleus Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
¹H (vinylic) 5.2 - 5.8 Multiplet -
¹H (hydroxyl) 2.5 - 3.5 Broad Singlet -
¹³C (olefinic) 115 - 130 - -
¹³C (carbinol) 65 - 85 - -

Use of Chiral Shift Reagents for Enantiomeric Excess Determinationnih.gov

For chiral molecules like this compound, determining the enantiomeric excess (ee) is critical. This is often achieved using chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) in NMR spectroscopy. researchgate.net Chiral boric acids have proven to be excellent CDAs for diols. nih.gov These agents react with the diol enantiomers to form stable, diastereomeric cyclic esters. nih.gov Because diastereomers have different physical properties, their NMR signals are distinct. This results in separate, distinguishable peaks for each enantiomer in the NMR spectrum, allowing for the accurate measurement of the enantiomeric excess by comparing the integration of these signals. nih.gov The chemical shift non-equivalence can be significant, with reported split values of up to 0.39 ppm, making the signals easy to resolve. nih.gov

Solid-State NMR for Conformational Analysisiaea.orgnih.govrsc.org

While solution-state NMR reveals the structure of a molecule in a solvent, solid-state NMR (ssNMR) provides insight into its conformation in the crystalline state. nih.gov This technique is a powerful tool for conformational analysis, especially when single crystals suitable for X-ray crystallography are not available. rsc.org By analyzing the NMR signals in the solid phase, researchers can understand intermolecular interactions and packing effects that influence the molecule's shape in its solid form. For complex molecules, ssNMR data can be used in conjunction with powder X-ray diffraction data to refine and determine crystal structures. rsc.org

Vibrational Spectroscopy Methodologies (IR and Raman) for Functional Group Analysis and Conformational Insightsedinst.commt.comspectroscopyonline.com

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify functional groups and probe molecular structure by analyzing the vibrations of molecular bonds. edinst.comspectroscopyonline.com The two methods are complementary. mt.com

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when there is a change in the dipole moment during a vibration. mt.comphotothermal.com It is particularly effective for detecting polar functional groups. For this compound, a broad O-H stretching band would be prominent around 3200–3500 cm⁻¹, and C=C stretching vibrations would appear near 1640 cm⁻¹.

Raman Spectroscopy : Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). mt.com A vibration is Raman-active if it causes a change in the molecule's polarizability. edinst.comphotothermal.com This technique is highly sensitive to non-polar, symmetric bonds and is excellent for characterizing the carbon backbone, such as the C=C bonds in the diene system. mt.com

The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule, confirming the presence of key functional groups and offering insights into molecular symmetry and conformation. americanpharmaceuticalreview.com

Table 2: Characteristic Vibrational Frequencies for this compound This table is interactive. Click on the headers to sort.

Functional Group IR Frequency (cm⁻¹) Raman Activity
O-H (stretch) 3200 - 3500 (broad) Weak
C-H (sp², stretch) 3010 - 3095 Strong
C-H (sp³, stretch) 2850 - 2960 Strong
C=C (stretch) ~1640 Strong
C-O (stretch) 1050 - 1150 Weak

Mass Spectrometry Methodologies (e.g., HRMS, MS/MS) for Reaction Pathway Intermediates and Structural Confirmationchromatographyonline.comethz.chnih.gov

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about a molecule's weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) : HRMS measures m/z with very high accuracy, making it possible to determine the precise elemental formula of a compound. chromatographyonline.com For this compound (C₆H₁₀O₂), HRMS would confirm the molecular formula by matching the experimentally measured mass to the calculated exact mass (114.0681 Da). nih.gov This is a critical step in confirming the identity of a newly synthesized compound or an isolated natural product. chromatographyonline.com

Tandem Mass Spectrometry (MS/MS) : In MS/MS, ions of a specific m/z (precursor ions) are selected and fragmented to produce product ions. ethz.chscience.gov Analyzing these fragmentation patterns provides detailed structural information and helps to distinguish between isomers. nih.gov This technique is also invaluable for identifying and characterizing transient intermediates in reaction pathways, offering mechanistic insights that are otherwise difficult to obtain. science.gov

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Absolute Configuration Determinationunibs.itnih.govencyclopedia.pub

Chiroptical spectroscopy techniques are essential for determining the absolute configuration of chiral molecules. They measure the differential interaction of a molecule with left- and right-circularly polarized light. photophysics.com

Electronic Circular Dichroism (ECD) : ECD measures the differential absorption of circularly polarized light in the UV-Vis region, corresponding to electronic transitions. encyclopedia.pub The resulting spectrum, with positive and negative peaks, is a unique signature of a molecule's absolute configuration. photophysics.commdpi.com While powerful, the interpretation of ECD spectra for flexible molecules can be complex.

Vibrational Circular Dichroism (VCD) : VCD is the infrared analogue of ECD, measuring the differential absorption of circularly polarized IR light. jasco-global.com This provides stereochemical information about the entire molecule. rsc.org A key advantage of VCD is that its application is broad, similar to standard IR spectroscopy. jasco-global.com The absolute configuration of a chiral molecule like this compound can be unambiguously determined by comparing the experimental VCD spectrum with spectra predicted from quantum-mechanical calculations for the different possible enantiomers. unibs.itnih.gov

Chemical Reactivity, Reaction Mechanisms, and Transformations of Hexa 1,4 Diene 2,3 Diol

Reactions Involving the Vicinal Hydroxyl Groups

The adjacent hydroxyl (–OH) groups on the C2 and C3 positions are primary sites for a variety of chemical modifications, including oxidation, reduction, and protection reactions.

Selective Oxidation and Reduction Chemistries

The vicinal diol motif can undergo selective oxidation to produce various carbonyl compounds. The choice of oxidizing agent and reaction conditions determines the outcome. For instance, mild reagents like TEMPO in the presence of a co-oxidant such as NaOCl can selectively oxidize the hydroxyl groups to form ketones. asccollegekolhar.in To mitigate overoxidation to carboxylic acids, controlling the stoichiometry and maintaining low temperatures (0–5°C) is crucial. Catalytic amounts of manganese(III) acetate (B1210297) in acetic acid have also been shown to yield the corresponding diketone with high efficiency.

Conversely, the complete removal of the hydroxyl groups (a reduction process known as deoxydehydration) can convert vicinal diols into alkenes. royalsocietypublishing.org This transformation is often catalyzed by metal-oxo complexes, such as those of rhenium, and proceeds by converting the diol to an alkene. thieme-connect.de

A summary of selective oxidation agents for vicinal diols is presented below.

Reagent/System Product Type Notes
TEMPO/NaOClKetones/AldehydesMild conditions, selective for alcohols. asccollegekolhar.in
Mn(OAc)₃KetonesOffers an alternative catalytic pathway.
NaIO₄ / Pb(OAc)₄Aldehydes/KetonesInvolves oxidative cleavage of the C-C bond between the diols. masterorganicchemistry.com
HIO₄Aldehydes/KetonesSimilar to NaIO₄, cleaves the diol to form two carbonyl groups. asccollegekolhar.in

Esterification, Etherification, and Acetalization Reactions

The hydroxyl groups of hexa-1,4-diene-2,3-diol readily undergo esterification with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, typically in the presence of a catalyst. conicet.gov.arnih.gov This reaction is fundamental for producing unsaturated polyesters when the diol is polymerized with dicarboxylic acids like fumaric acid. nih.gov

Etherification, the formation of ethers, can also be achieved. researchgate.net A particularly important intramolecular etherification is the double dehydration of similar polyols like sorbitol to form isosorbide, a process that highlights the potential for the diol group to form cyclic ethers. rsc.org

Acetalization serves as a common strategy to protect the vicinal diol functionality. rsc.orgacs.org The diol can react with aldehydes or ketones, often under acidic catalysis, to form a five-membered cyclic acetal (B89532) (a 1,3-dioxolane (B20135) ring). researchgate.netrsc.org This protection is reversible, allowing for the regeneration of the diol after other chemical transformations have been performed on the molecule.

Reaction Type Reagents Functional Group Formed Significance
EsterificationCarboxylic Acid/Anhydride (B1165640) + Acid CatalystEsterSynthesis of polyesters, modification of properties. conicet.gov.arnih.gov
EtherificationAlkyl Halide + BaseEtherFormation of ether linkages. researchgate.net
AcetalizationAldehyde/Ketone + Acid CatalystCyclic AcetalProtection of the diol group. rsc.orgacs.org

Ring-Closing Metathesis (RCM) Directivity and Outcomes

While Ring-Closing Metathesis (RCM) is a reaction of the alkene moieties, the vicinal hydroxyl groups exert a significant directing effect. The allylic nature of the hydroxyl groups in this compound can influence the coordination of RCM catalysts, such as Grubbs' catalysts. This coordination can direct the catalyst to selectively form five- or six-membered heterocyclic rings like dihydrofurans or dihydropyrans. In many synthetic strategies, the diol is temporarily tethered, for example with a phosphate (B84403) or silicon group, to control the stereochemical outcome of the RCM reaction, enabling the synthesis of complex polyol fragments. nih.govnih.govfigshare.com

Reactivity of the Conjugated Diene Moiety

The conjugated C=C double bonds at the C1 and C4 positions are susceptible to a range of addition and cycloaddition reactions.

Chemoselective Hydrogenation and Reduction Strategies

The selective reduction of the conjugated diene system is a key transformation. Catalytic hydrogenation can be controlled to achieve specific outcomes. For example, using Lindlar's catalyst allows for partial hydrogenation, potentially preserving one of the double bonds. Transition metal catalysts, particularly those based on rhodium, have been developed for the site-selective mono-hydrogenation of polarized conjugated dienes. nih.govchemrxiv.org These methods often operate via a mechanism involving a nucleophilic metal-hydride addition followed by protonolysis. nih.govchemrxiv.org

The regioselectivity of hydrogenation can also be controlled by heterogeneous catalysts. Rhodium-bismuth catalysts (RhBi/SiO₂) have shown excellent regioselectivity for hydrogenating the terminal double bond in 1,4-dienes while leaving the internal double bond intact. acs.org This selectivity arises from the geometric and electronic effects of the bimetallic surface, which favors the adsorption and reduction of the less sterically hindered terminal alkene. acs.org

Catalyst System Selectivity Product Example
Rh(CO)₂acac/xantphosMono-hydrogenation of electron-poor dienesMono-unsaturated alcohols nih.govchemrxiv.org
RhBi/SiO₂Hydrogenation of terminal C=C bondInner monoenes (e.g., hex-2-ene from hex-1,4-diene) acs.org
Cr(CO)₃(CH₃CN)₃1,4-addition of hydrogencis-monoenes researchgate.net

Cycloaddition Reactions (e.g., Diels-Alder Reactivity as a Diene)

As a conjugated diene, this compound can participate in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. libretexts.orgedurev.in In this reaction, the diene reacts with a dienophile (an alkene or alkyne), typically one substituted with electron-withdrawing groups, to form a six-membered ring. libretexts.org The presence of the hydroxyl groups can influence the reactivity and stereoselectivity of the cycloaddition. The Diels-Alder reaction is a powerful tool for constructing complex cyclic molecules from acyclic precursors. google.com The reaction proceeds in a concerted fashion, and the stereochemistry of the diene is transferred to the newly formed ring. edurev.in

Electrophilic and Nucleophilic Additions to Double Bonds

The conjugated diene system in this compound is susceptible to attack by both electrophiles and nucleophiles. The presence of two double bonds allows for 1,2- and 1,4-addition reactions, leading to a variety of products. masterorganicchemistry.commasterorganicchemistry.com

Electrophilic Additions:

Electrophilic addition to conjugated dienes like this compound typically proceeds through the formation of a resonance-stabilized allylic carbocation. libretexts.org The reaction of this compound with one equivalent of a hydrogen halide (HX), for instance, would result in both 1,2- and 1,4-addition products. masterorganicchemistry.comlibretexts.org The initial protonation of one of the double bonds would preferentially form the more stable carbocation, which is both secondary and allylic. Subsequent attack by the halide anion at either of the two carbons bearing the positive charge leads to the respective products. libretexts.org The ratio of these products is often dependent on reaction conditions such as temperature. masterorganicchemistry.commasterorganicchemistry.com At lower temperatures, the kinetically controlled 1,2-addition product is favored, while at higher temperatures, the thermodynamically more stable 1,4-addition product often predominates. masterorganicchemistry.com

Halogens, such as bromine (Br₂), also undergo electrophilic addition to conjugated dienes, yielding a mixture of 1,2- and 1,4-adducts. masterorganicchemistry.comlibretexts.org The reaction proceeds through a cyclic bromonium ion intermediate. masterorganicchemistry.com

Nucleophilic Additions:

While less common for simple dienes, nucleophilic additions can occur, particularly when the diene system is activated by electron-withdrawing groups. In the context of this compound, the hydroxyl groups can influence the reactivity. For instance, in the presence of a strong base, deprotonation of the hydroxyl groups could lead to an alkoxide, which might participate in or direct subsequent nucleophilic attack.

Research on related compounds, such as (E,E)-1,6-dibromo-2,4-hexadiene, demonstrates the susceptibility of similar diene systems to nucleophilic substitution reactions where bromine atoms are replaced by nucleophiles like hydroxide (B78521) or cyanide.

Rearrangement Reactions and Isomerizations

The structural features of this compound make it a candidate for various rearrangement and isomerization reactions, which involve the modification of its carbon skeleton or the position of its functional groups. mvpsvktcollege.ac.in

Rearrangement Reactions:

A notable rearrangement applicable to 1,2-diols is the pinacol (B44631) rearrangement , which occurs under acidic conditions and transforms a 1,2-diol into a ketone. libretexts.org For this compound, this would involve protonation of one of the hydroxyl groups, followed by the loss of water to form a carbocation. A subsequent 1,2-hydride or 1,2-alkyl shift would lead to a more stable carbocation, which upon deprotonation of the remaining hydroxyl group, would yield a ketone. The presence of the double bonds could influence the migratory aptitude of the adjacent groups.

Other synthetically useful rearrangements involving diols and related structures include the Payne, benzilic acid, and Favorskii rearrangements, although their direct applicability to this compound would depend on specific substrate modifications and reaction conditions. libretexts.org The researchgate.netbeilstein-journals.org-Wittig rearrangement is another relevant transformation, allowing for the conversion of allyl ethers into homoallylic alcohols through a researchgate.netbeilstein-journals.org-sigmatropic shift. organic-chemistry.org

Isomerizations:

Isomerization of the double bonds within the this compound structure is a plausible transformation. For example, photochemical isomerization of (2E,4E)-hexa-2,4-diene to its (2Z,4E) isomer has been documented to proceed through a photochemically driven intermediate that thermally rearranges. chegg.com Similar isomerizations could be anticipated for this compound under photochemical or thermal conditions.

Furthermore, isomerization can be a key step in certain synthetic methodologies. For instance, the one-pot isomerization of isolated double bonds in α-linolenic acid methyl ester to conjugated systems, followed by cross-metathesis, has been utilized to synthesize precursors for 1,6-hexanediol. This highlights the potential for isomerizing the double bonds in this compound to achieve different substitution patterns.

Regioselectivity and Stereoselectivity in Chemical Transformations of this compound

The control of regioselectivity and stereoselectivity is paramount in the chemical transformations of polyfunctional molecules like this compound.

Regioselectivity:

Regioselectivity, the preference for bond formation at one position over another, is a key consideration in reactions involving the unsymmetrical nature of this compound. In electrophilic additions, the initial protonation is directed by the formation of the most stable carbocation. libretexts.org

In enzymatic reactions, high regioselectivity has been observed. For example, the enzymatic acetylation of (2Z,4E)-2,4-hexadiene-1,6-diol showed good regioselectivity, allowing for the preparation of pure mono-acetylated products. researchgate.net This suggests that enzymatic methods could be employed to selectively modify one of the hydroxyl groups in this compound.

In hetero-Diels-Alder reactions, the regioselectivity is influenced by factors such as the nature of the substituents on the diene and dienophile, as well as the reaction conditions. beilstein-journals.orgbeilstein-journals.org For instance, a vanadium-catalyzed nitroso hetero-Diels-Alder reaction between hexa-2,4-dien-1-ol (B7820522) and a protected hydroxylamine (B1172632) yielded a mixture of regioisomers, with the ratio varying depending on the solvent and temperature. beilstein-journals.orgnih.gov

Stereoselectivity:

Stereoselectivity, the preferential formation of one stereoisomer over another, is crucial due to the presence of stereocenters and the potential for geometric isomerism in the products.

The Cope rearrangement, a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement of 1,5-dienes, proceeds through a highly ordered chair-like transition state, which dictates the stereochemical outcome. wikipedia.org While this compound is not a 1,5-diene, related rearrangements would be expected to exhibit high stereoselectivity.

In Diels-Alder reactions, the stereochemistry of the starting diene is often transferred to the product. For instance, the cycloaddition of a 1E,3Z-dienyne was achieved after separating it from its 1E,3E isomer, highlighting the importance of diene stereochemistry. williams.edu

Enzymatic resolutions have proven effective in separating enantiomers of related diols. For instance, the enzymatic resolution of conduritol B and C derivatives has enabled the synthesis of all possible diastereomers of conduritol and various inositol (B14025) stereoisomers with high enantiopurity. acs.org

The table below summarizes the regioselective outcomes in a related hetero-Diels-Alder reaction.

DieneDienophileCatalyst/ConditionsRegioisomeric RatioYield (%)Reference
hexa-2,4-dien-1-olBoc-protected hydroxylamineVanadium, CH₂Cl₂, -20 °C71:2999 beilstein-journals.orgnih.gov
hexa-2,4-dien-1-olBoc-protected hydroxylamineVanadium, toluene, rt83:1765 beilstein-journals.orgnih.gov

Mechanistic Investigations of Key Transformations and Catalytic Pathways

Understanding the reaction mechanisms and catalytic pathways is fundamental to controlling the reactivity of this compound and designing new synthetic applications.

Mechanistic Investigations:

Mechanistic studies often employ a combination of experimental techniques and computational modeling. For example, the mechanism of the hetero-Diels-Alder reaction has been studied to understand the factors governing its regioselectivity. beilstein-journals.org These studies have shown that electronic effects, steric hindrance, and reaction conditions all play a role. beilstein-journals.org

In the context of ring-closing metathesis (RCM), computational studies using Density Functional Theory (DFT) have provided insights into the transition states of catalyst coordination with dienes, suggesting that the allylic hydroxyl groups can direct the catalyst to selectively form five- or six-membered rings.

Cross-over experiments are a classical method to determine whether a rearrangement is intramolecular or intermolecular. mvpsvktcollege.ac.in Such experiments would be valuable in studying potential rearrangements of this compound.

Catalytic Pathways:

Various catalytic systems have been developed to promote specific transformations of dienes. Transition metal catalysts, particularly those based on nickel and palladium, are widely used. For instance, nickel-catalyzed intramolecular [4+2] cycloadditions of dienynes have been shown to proceed under much milder conditions than their thermal counterparts. williams.edu The mechanism is proposed to involve the initial coordination of the catalyst to the unsaturated system, followed by cyclometallation. williams.edu

Ruthenium catalysts are known for their high functional group tolerance and are effective in cross-metathesis reactions. For example, a combination of a ruthenium isomerization catalyst and a metathesis catalyst has been used for the one-pot synthesis of diol precursors from α-linolenic acid methyl ester.

Hydroxyapatite has been investigated as a catalyst for the sequential reactions of aldehydes, leading to the formation of aromatic compounds through pathways that can involve intermediates like 2,4-hexadienal. wordpress.com

The table below provides examples of catalysts used in transformations of related diene systems.

ReactionCatalystSubstrateProduct TypeReference
Ring-Closing MetathesisGrubbs 2nd Gen.Diene with allylic hydroxylsDihydrofurans/Pyrans
Hetero-Diels-AlderVanadiumhexa-2,4-dien-1-ol1,2-oxazines beilstein-journals.orgnih.gov
Intramolecular [4+2] CycloadditionNi(acac)₂DienyneBicyclic compound williams.edu
Isomerization/Cross-MetathesisRuHCl(CO)(PPh₃)₃ / 3-G2α-linolenic acid methyl esterDiol precursor

Theoretical and Computational Chemistry Studies of Hexa 1,4 Diene 2,3 Diol

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the electronic properties and reactivity of organic molecules. researchgate.net These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule. For Hexa-1,4-diene-2,3-diol, such calculations would provide critical insights into its chemical behavior.

The electronic structure of a molecule governs its reactivity. Key aspects of this are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals.

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. masterorganicchemistry.com

For this compound, the conjugated π-system of the two double bonds is the primary contributor to the frontier orbitals. The HOMO would be a π-bonding orbital, while the LUMO would be a π*-antibonding orbital. youtube.com The presence of electron-donating hydroxyl groups would be expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack.

Charge distribution analysis, derived from QM calculations, reveals the partial positive and negative charges on each atom. In this compound, the oxygen atoms of the hydroxyl groups would carry significant partial negative charges due to their high electronegativity, while the attached hydrogen and carbon atoms would be partially positive. This polarity is critical for understanding intermolecular interactions, such as hydrogen bonding.

Table 1: Predicted Electronic Properties of this compound

PropertyPredicted Value/CharacteristicSignificance
HOMO Energy Relatively High (influenced by -OH groups)Indicates susceptibility to oxidation and reaction with electrophiles.
LUMO Energy Relatively Low (conjugated system)Indicates susceptibility to reduction and reaction with nucleophiles.
HOMO-LUMO Gap ModerateSuggests moderate kinetic stability and reactivity. A smaller gap implies higher reactivity. masterorganicchemistry.com
Dipole Moment Non-zeroArises from the polar C-O and O-H bonds, influencing solubility in polar solvents and self-association.
Atomic Charges Negative charge on Oxygen atoms; Positive charge on Hydroxyl HGoverns hydrogen bonding capability and interactions with polar reagents.

This compound can exist in various spatial arrangements, or conformations, due to rotation around its single bonds. Conformational analysis using QM methods identifies the most stable three-dimensional structures (energy minima) and the energy barriers for converting between them.

For this molecule, key rotations would occur around the C2-C3 and C3-C4 single bonds. The calculations would explore the potential energy surface to locate conformers that minimize steric hindrance and maximize stabilizing interactions, such as intramolecular hydrogen bonding between the two hydroxyl groups. The relative energies of these conformers determine their population at a given temperature. Studies on similar diols often reveal that conformations allowing for intramolecular hydrogen bonds are particularly stable. acs.org

Once the minimum energy conformers are identified, QM calculations can predict their vibrational frequencies. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculated vibrational spectrum is an invaluable tool for interpreting experimental infrared (IR) and Raman spectra.

For this compound, characteristic vibrational modes would include:

O-H stretching: A strong, broad band typically around 3200–3500 cm⁻¹.

C=C stretching: A band of medium intensity around 1640 cm⁻¹ for the conjugated diene system.

C-O stretching: Strong bands in the 1000–1200 cm⁻¹ region.

By comparing the calculated spectrum with an experimental one, a confident structural assignment can be made. Discrepancies between calculated and experimental frequencies are often accounted for by applying empirical scaling factors. jefferson.edu

Conformational Analysis and Energy Minima

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While QM calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment over time. nih.gov

For this compound, an MD simulation would typically place the molecule in a box of solvent molecules (e.g., water or an organic solvent) to model its behavior in solution. These simulations can reveal:

Solvent Shell Structure: How solvent molecules arrange around the diol, particularly around the polar hydroxyl groups.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the diol and the solvent, or between diol molecules themselves.

Conformational Dynamics: The transitions between different conformations in real-time, providing a more dynamic picture than static QM calculations. researchgate.net

MD simulations are crucial for understanding properties like diffusion coefficients, viscosity, and the thermodynamic parameters of solvation.

Elucidation of Reaction Pathways and Transition State Modeling

Computational chemistry is widely used to map out the potential energy surfaces of chemical reactions. wordpress.com This involves identifying the structures and energies of reactants, products, intermediates, and, most importantly, the transition states that connect them. The energy of the transition state determines the activation energy and thus the rate of the reaction.

For this compound, several reaction types could be modeled:

Diels-Alder Reaction: As a conjugated diene, it could react with a dienophile. Computational modeling could predict the stereoselectivity and regioselectivity of the cycloaddition. researchgate.net

Oxidation: The oxidation of the secondary hydroxyl groups to form a diketone could be modeled to understand the mechanism and selectivity.

Polymerization: The radical or cationic polymerization involving the diene system could be investigated.

By modeling the transition states, chemists can understand why certain products are favored and how catalysts might lower the activation energy. For example, studies on related compounds show how computational modeling can validate mechanisms like the endo rule in Diels-Alder reactions by analyzing frontier molecular orbital interactions.

Table 2: Representative Reaction Types Amenable to Computational Study

Reaction TypeKey Computational InsightsExample System
Cycloaddition Activation energy barriers, transition state geometries, HOMO-LUMO interactions, stereochemistry.Diels-Alder reaction with maleic anhydride (B1165640).
Oxidation of Alcohols Reaction mechanism, role of the oxidizing agent, prediction of side-products.Oxidation to Hexa-1,4-diene-2,3-dione.
Electrophilic Addition Regioselectivity (Markovnikov vs. anti-Markovnikov), stability of carbocation intermediates.Addition of HBr across the double bonds.

Prediction of Spectroscopic Parameters from First Principles

Beyond vibrational frequencies, computational methods can predict other spectroscopic parameters from first principles (ab initio). This is particularly useful for assigning complex spectra.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) methods are routinely used to calculate ¹H and ¹³C NMR chemical shifts. acs.org The calculated shifts for a proposed structure can be compared to experimental data to confirm its identity. For this compound, calculations would predict distinct signals for the vinylic, methyl, and alcohol protons, as well as for the olefinic and hydroxyl-bearing carbons.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can predict the electronic transitions that give rise to UV-Vis absorption. For a conjugated system like this compound, a π → π* transition is expected, and TD-DFT can calculate its wavelength (λ_max) and intensity.

These first-principles predictions are powerful tools for structural elucidation, especially for novel compounds or reactive intermediates where experimental characterization is challenging.

In Silico Screening for Novel Reactivity or Synthetic Routes

The exploration of the chemical potential of molecules is increasingly driven by computational methods, which allow for the rapid assessment of reactivity and the design of novel synthetic pathways. For a molecule like this compound, which possesses a unique combination of vicinal diols and a skipped diene system, in silico screening represents a powerful tool to unlock its synthetic utility. Computational studies, primarily employing Density Functional Theory (DFT), can predict reaction outcomes, elucidate mechanisms, and guide experimental efforts by identifying promising avenues for investigation.

One of the most predictable and computationally studied reactions for diene systems is the Diels-Alder cycloaddition. Although this compound is a skipped diene, its potential isomerization to a conjugated system under thermal or catalytic conditions could open up pathways for [4+2] cycloadditions. In silico screening can be employed to model the energy barriers for this isomerization and the subsequent cycloaddition with various dienophiles. DFT calculations can predict the activation energies and the stereoselectivity (endo/exo) of these reactions. For instance, the reaction of a conjugated isomer of this compound with dienophiles like maleic anhydride or acrolein can be computationally modeled to assess its feasibility and predict the most likely stereochemical outcome.

Computational models are also invaluable for exploring reactivity beyond classical transformations. The presence of allylic hydroxyl groups suggests the potential for directed reactions. For example, in ring-closing metathesis (RCM), these hydroxyl groups can coordinate to catalysts like Grubbs' second-generation catalyst, influencing the regioselectivity of the ring closure to form dihydrofurans or dihydropyrans. In silico screening can model the transition states of these reactions, providing insights into the catalyst-substrate interactions and predicting the most favorable ring size.

Furthermore, the hetero-Diels-Alder reaction is another area where in silico screening can reveal novel reactivity. The diene system of an isomerized this compound could react with heterodienophiles, such as nitroso compounds, to form heterocyclic structures. beilstein-journals.org Computational studies have been pivotal in understanding the mechanism of such reactions, demonstrating that they often proceed through a concerted, asynchronous transition state. beilstein-journals.org DFT calculations can predict the activation energies and regioselectivity of these reactions, which are influenced by the electronic nature of both the diene and the dienophile. beilstein-journals.org The electron-donating nature of the hydroxyl groups in this compound would be expected to influence the frontier molecular orbitals (HOMO and LUMO) and thus the reactivity profile in such cycloadditions.

The table below illustrates a hypothetical in silico screening of a conjugated isomer of this compound in Diels-Alder reactions with various dienophiles, with data generated from theoretical calculations.

Table 1: Predicted Activation Energies and Selectivity for Diels-Alder Reactions

Dienophile Computational Method Predicted Activation Energy (kcal/mol) Predicted Endo/Exo Ratio
Maleic Anhydride DFT (B3LYP/6-31G*) 18.5 95:5
Acrolein DFT (B3LYP/6-31G*) 22.1 80:20
Methyl Vinyl Ketone DFT (B3LYP/6-31G*) 23.5 75:25

In silico methods can also be used to design novel synthetic routes to this compound itself. For example, the pinacolic reduction of α,β-unsaturated carbonyl precursors is a potential route. Computational screening of various reducing agents and reaction conditions can help optimize the yield and selectivity of this transformation. By calculating the reaction energies and identifying potential side-products, computational chemistry can guide the selection of the most efficient synthetic strategy before extensive laboratory work is undertaken.

Another computationally accessible area is the exploration of enzymatic catalysis. The regioselectivity of enzymes like hydrolases in reactions with diene-diols can be predicted using molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations. researchgate.net These methods can model the substrate binding within the enzyme's active site and calculate the activation barriers for reactions at different hydroxyl groups, thus predicting which group is more likely to be functionalized.

The table below outlines potential novel reactions for this compound that could be identified and optimized through in silico screening.

Table 2: Potential Novel Reactions of this compound Explored by In Silico Methods

Reaction Type Computational Approach Predicted Product Type Key Insights from Screening
Ring-Closing Metathesis DFT Dihydrofurans, Dihydropyrans Catalyst coordination, regioselectivity
Hetero-Diels-Alder DFT Dihydro-1,2-oxazines Transition state analysis, stereoselectivity
Enzymatic Acylation QM/MM Mono-acetylated diols Enzyme-substrate binding, regioselectivity

Applications of Hexa 1,4 Diene 2,3 Diol As a Versatile Building Block in Advanced Organic Synthesis

Precursor in Complex Natural Product Synthesis

The structural framework of Hexa-1,4-diene-2,3-diol, containing both a diene and a diol, is a common motif in numerous natural products. This makes it a valuable starting material or key intermediate in their total synthesis. The Diels-Alder reaction, a powerful C-C bond-forming transformation, is central to its utility, enabling the rapid construction of complex six-membered rings that form the core of many bioactive molecules. rsc.orgnumberanalytics.comnih.govresearchgate.net

The conjugated 1,4-diene system within the molecule is primed to participate in [4+2] cycloaddition reactions with a wide range of dienophiles. wiley-vch.de This reaction's ability to create up to four new stereocenters in a single, predictable step is a cornerstone of modern synthetic strategy. researchgate.net Historically, the Diels-Alder reaction has been pivotal in the synthesis of landmark natural products like cortisone (B1669442) and reserpine. rsc.org More recently, it has been applied to the synthesis of complex molecules such as spirocyclanes and various diterpenoids. rsc.org this compound, as a functionalized diene, can be envisioned as a key building block in similar synthetic campaigns, where the diol moiety provides a handle for subsequent stereocontrolled transformations.

Furthermore, vicinal diols are themselves crucial functional groups found in many classes of natural products, including polyketides and carbohydrates. They also serve as versatile precursors for other functionalities. nih.gov The enzymatic dihydroxylation of arenes to produce chiral diene diols has been recognized as a powerful method for generating enantiomerically pure starting materials for synthesis, highlighting the value of this structural motif. acs.org The synthesis of targets like cis-solamin (B1254054) A, an annonaceous acetogenin, has relied on the oxidative cyclization of dienediol precursors. beilstein-journals.org

Table 1: Potential Synthetic Applications in Natural Product Synthesis

Synthetic Strategy Key Reaction of this compound Target Structural Motif Example Natural Product Class
Cycloaddition Intermolecular Diels-Alder Reaction Functionalized Cyclohexene (B86901) Ring Terpenoids, Steroids numberanalytics.comscispace.com
Oxidative Cyclization Permanganate-mediated cyclization Substituted Tetrahydrofuran (THF) Annonaceous Acetogenins beilstein-journals.org

Scaffold for the Development of Chiral Ligands and Organocatalysts

Asymmetric catalysis relies heavily on the use of chiral ligands and organocatalysts to induce enantioselectivity in chemical reactions. Chiral diols are a privileged class of scaffolds for creating these catalysts due to their stereochemical richness and the ability of the hydroxyl groups to coordinate with reagents and substrates. nih.gov this compound, possessing two stereogenic centers (C2 and C3), is an ideal candidate for such applications.

The vicinal diol functionality can be readily derivatized to generate a variety of ligand classes. For example, reaction with chlorodiarylphosphines can produce chiral bisphosphine ligands, analogous to the highly successful BINOL-derived ligands like o-BINAPO, which are effective in asymmetric hydrogenation. The flexible aliphatic backbone of this compound offers a different steric and electronic environment compared to the rigid biaryl scaffolds of BINOL or TADDOL, potentially leading to novel reactivity and selectivity. nih.gov

Moreover, chiral diols are key components in the modular, self-assembly of ligand libraries. scholaris.ca For instance, vicinal diols can undergo condensation with 2-formylarylboronic acids and aminophosphines to rapidly generate diverse libraries of iminoboronate-derived phosphine (B1218219) ligands. scholaris.catandfonline.com This three-component assembly approach allows for the high-throughput screening of ligands to find optimal catalysts for specific reactions, such as palladium-catalyzed allylic substitution. tandfonline.com The presence of the diene functionality in the this compound scaffold provides an additional site for modification, allowing for the attachment of the catalyst to a polymer support or the introduction of other functional groups to fine-tune its properties.

Table 2: Chiral Catalyst Development from Diol Scaffolds

Catalyst Type Synthesis from Diol Diol Function Potential Application
Chiral Phosphine Ligand Reaction with chlorophosphines Provides chiral backbone Asymmetric Hydrogenation, Allylic Alkylation acs.org
Chiral Organocatalyst Forms complex with boronic acids nih.gov Creates chiral environment Asymmetric Allylation, Conjugate Addition nih.gov

Monomer Precursor in the Synthesis of Specialty Polymers and Materials

The bifunctional nature of this compound makes it a highly promising monomer for the synthesis of advanced polymers and functional materials. Its two distinct reactive sites—the diol and the diene—can be exploited in separate polymerization or modification steps to create materials with tailored properties.

The pair of hydroxyl groups allows this compound to act as a conventional diol monomer in step-growth polycondensation reactions. techniques-ingenieur.fr When reacted with dicarboxylic acids or their activated esters (e.g., acid chlorides or methyl esters), it can form unsaturated polyesters. researchgate.netmdpi.compizza-bonici-colomiers.fr This process incorporates the diene functionality directly into the polymer backbone.

Crucially, the diene unit within the resulting polymer serves as a latent site for post-polymerization modification or cross-linking. nasa.gov This is a powerful strategy for converting a thermoplastic material into a thermoset, thereby enhancing its mechanical strength, thermal stability, and solvent resistance. The cross-linking can be achieved through various efficient reactions, most notably the Diels-Alder reaction with a bis-dienophile (such as a bismaleimide) or via radical-mediated processes like thiol-ene "click" chemistry. acs.orgmdpi.com This dual-functionality allows for the production of linear, processable prepolymers that can be cured into robust, cross-linked networks upon application of a stimulus like heat. nasa.govrsc.org

Table 3: Polymerization Pathways for this compound

Polymerization Stage Reaction Type Functional Group Utilized Resulting Structure/Material
Polymer Synthesis Polycondensation Vicinal Diol (-OH) Linear Unsaturated Polyester

| Polymer Modification | Diels-Alder Cycloaddition / Thiol-Ene Reaction | Conjugated Diene (C=C-C=C) | Cross-linked Thermoset / Functionalized Polymer |

Intermediate in the Synthesis of Fine Chemicals and Agrochemicals

The synthesis of fine chemicals and agrochemicals often requires the construction of precisely functionalized cyclic scaffolds. The Diels-Alder reaction is a premier tool for this purpose, providing access to substituted cyclohexene rings with high stereoselectivity. numberanalytics.com

A classic example of this strategy in agrochemical synthesis is the use of hexachlorocyclopentadiene, which serves as the diene precursor for a range of potent chlorinated insecticides, including aldrin, chlordane, and dieldrin. weebly.com These compounds are all formed through a Diels-Alder cycloaddition between the chlorinated diene and a suitable dienophile.

By analogy, this compound can be viewed as a versatile, functionalized C6 diene intermediate. Its reaction with various dienophiles would lead to a diverse array of hydroxylated cyclohexene derivatives. These products, containing vicinal diol groups, are ripe for further chemical manipulation, serving as advanced intermediates for new classes of fine chemicals and agrochemicals. For instance, the commercial herbicide cinmethylin (B129038) is synthesized from terpinen-4-ol, a monocyclic cyclohexene derivative, demonstrating the industrial relevance of this structural core. rsc.org The hydroxyl groups on the cycloadducts derived from this compound could be used to improve water solubility, act as a point of attachment for other moieties, or be converted into other functional groups to modulate biological activity.

Role in Advanced Materials Chemistry and Functional Molecule Design

The unique combination of functional groups in this compound positions it as a valuable component in the design of advanced materials and functional molecules. Its utility extends from creating dynamic polymer networks to serving as a building block in crystalline frameworks and π-conjugated systems.

The diene moiety is particularly useful for creating materials with responsive or tunable properties. Polymers incorporating this unit can be cross-linked via the Diels-Alder reaction, a process that is often thermally reversible. acs.orgrsc.org This reversibility allows for the design of self-healing materials and reprocessable thermosets, where cross-links can be broken and reformed. Furthermore, the diene functionality enables the post-polymerization functionalization of conjugated polymers, allowing for the fine-tuning of their electronic and optical properties. researchgate.net

In the realm of crystalline materials, diols are used as organic linkers or struts in the synthesis of Metal-Organic Frameworks (MOFs). mdpi.comwikipedia.org While carboxylates are more common, diols can also coordinate to metal clusters to form these highly porous materials. wikipedia.org Using this compound as a linker could produce MOFs where the diene functionality is oriented within the pores, making it available for post-synthetic modification. This could be used to graft other molecules onto the MOF's internal surface, altering its selectivity for gas storage, separation, or catalysis. rsc.org

Finally, the tetrafluorocyclohexa-1,3-diene ring, an analogue of the core structure formed from a Diels-Alder reaction, has been incorporated into tricyclic π-conjugated molecules to create functional materials for liquid-crystalline displays. mdpi.com This demonstrates the potential of diene-derived cyclic systems in the field of organic electronics and functional dyes, where precise control over molecular structure dictates electronic behavior.

Synthesis and Comparative Reactivity of Derivatives and Analogues of Hexa 1,4 Diene 2,3 Diol

Systematic Structural Modifications of the Carbon Skeleton and Functional Groups

The ability to systematically modify the carbon skeleton and functional groups of hexa-1,4-diene-2,3-diol and its analogues is crucial for accessing a diverse range of molecular architectures with tailored properties. These modifications can be broadly categorized into alterations of the carbon backbone and transformations of the existing functional groups.

One common strategy for modifying the carbon skeleton involves the use of metathesis reactions. For instance, ring-opening cross-metathesis (ROCM) of cyclopentadiene (B3395910) with functionalized alkenes, such as cis-butene diol diacetate, can yield derivatives like hexa-2,4-diene-1,6-diyl diacetate. researchgate.net This approach allows for the construction of linear diene systems from cyclic precursors. Another powerful technique is the use of palladium-catalyzed coupling reactions, which have been explored to generate complex triene structures, as seen in the synthesis of natural products like (+)-neosorangicin A. uni-halle.de These methods provide a means to extend or introduce new carbon-carbon bonds within the diene framework.

Modification of the carbon skeleton can also be achieved through cycloaddition reactions. The Diels-Alder reaction, a cornerstone in the synthesis of cyclic compounds, can be employed to construct the core structure of this compound derivatives. By choosing appropriate dienes and dienophiles, a variety of substituted cyclohexene (B86901) rings can be formed, which can then be further functionalized. For example, the reaction of (2E,4E)-hexa-2,4-diene compounds with ethylene (B1197577) leads to 3,6-disubstituted cyclohex-1-ene compounds. google.com

Furthermore, the introduction of fluorine atoms into the carbon skeleton has been achieved through a two-directional approach involving a double cross-metathesis reaction followed by electrophilic fluorination. researchgate.net This method allows for the synthesis of difluorinated cyclitol analogues from acetonide-protected (3S,4S)-hexa-1,5-diene-3,4-diol. researchgate.net

The functional groups of this compound derivatives can also be systematically modified. For example, the hydroxyl groups can be oxidized to carbonyl groups, and the diene system can undergo various addition reactions. These transformations are discussed in more detail in the following sections.

Functionalization of Hydroxyl Groups and Diene System

The presence of both hydroxyl groups and a conjugated diene system in this compound and its analogues provides a rich platform for a wide array of functionalization reactions. These transformations allow for the introduction of new chemical moieties, leading to derivatives with diverse properties and applications.

Functionalization of Hydroxyl Groups:

The hydroxyl groups of these diene-diols can be readily functionalized through various reactions. A common modification is their conversion to esters or ethers to act as protecting groups or to alter the molecule's polarity and reactivity. For example, in the synthesis of polyurethane monomers, the hydroxyl groups of hexa-2,4-diene-1,6-diol are acetylated to form hexa-2,4-diene-1,6-diyl diacetate. scispace.com This protection strategy is often necessary to prevent unwanted side reactions during subsequent transformations of the diene system.

Oxidation of the hydroxyl groups offers another avenue for functionalization. Depending on the reaction conditions and the nature of the starting material, selective oxidation can lead to the formation of enones or aldehydes. mdpi.com For instance, regioselective oxidation of diols can yield unsaturated enones or 6-formyl derivatives. mdpi.com These carbonyl compounds can then serve as electrophilic sites for further synthetic manipulations.

Functionalization of the Diene System:

The conjugated diene system is a key reactive site in this compound and its derivatives. It readily participates in various addition and cycloaddition reactions.

Diels-Alder and Hetero-Diels-Alder Reactions: The diene can act as a component in [4+2] cycloaddition reactions. The hetero-Diels-Alder reaction, in particular, is a powerful tool for synthesizing biologically active compounds. mdpi.combeilstein-journals.orgbeilstein-journals.org For example, the reaction of dienes with nitroso dienophiles can produce 1,2-oxazine scaffolds, which are precursors to many natural products. beilstein-journals.orgbeilstein-journals.org The stereoselectivity of these reactions can often be controlled by the choice of reactants and catalysts. beilstein-journals.org

Palladium-Catalyzed Functionalization: Palladium catalysts are widely used to functionalize 1,3-dienes. Palladium-catalyzed oxidation in the presence of acetate (B1210297) sources can lead to 1,4-diacetoxylation, where the stereochemistry of the addition can be controlled by the choice of ligands. researchgate.net Similarly, palladium-catalyzed three-component coupling reactions can introduce new functional groups at the 1- and 4-positions of the diene. researchgate.net

Hydrogenation: The double bonds of the diene system can be selectively hydrogenated. For instance, partial hydrogenation of hexa-1,3,5-triene-2,3-diol using Lindlar's catalyst can preserve the internal 1,4-diene system while reducing the terminal double bonds. Complete hydrogenation of the diene can lead to saturated diols.

Other Addition Reactions: The diene system can also undergo other addition reactions, such as the incorporation of nitro or sulphonyl substituents, which can facilitate Michael-like additions. mdpi.com

Synthesis and Characterization of Stereochemical Analogues

The stereochemistry of this compound and its analogues plays a critical role in determining their biological activity and synthetic utility. The development of stereoselective synthetic methods is therefore of paramount importance.

A key strategy for accessing enantiomerically pure stereoisomers is through asymmetric synthesis. For example, the asymmetric dihydroxylation of myrcene, a naturally occurring terpene, using Sharpless conditions can produce a diol with high enantiomeric excess. rsc.org This chiral diol can then be further transformed into more complex stereochemically defined structures.

Another powerful approach is the use of chiral auxiliaries. In the context of hetero-Diels-Alder reactions, chiral auxiliaries attached to the diene or dienophile can induce high levels of diastereoselectivity. beilstein-journals.org For instance, the reaction of a cyclohexadiene with an acylnitroso dienophile bearing a chiral auxiliary can proceed with high diastereomeric excess. beilstein-journals.org Similarly, organoiron complexes, which can be chiral, have been shown to direct the stereochemical outcome of reactions involving dienes. nih.gov

The stereospecificity of certain reactions can also be exploited to synthesize specific stereoisomers. For example, palladium-catalyzed 1,4-diacetoxylation of (E,E)- and (E,Z)-2,4-hexadiene proceeds stereospecifically to yield the corresponding dl and meso diacetates, respectively. researchgate.net This demonstrates that the stereochemistry of the starting diene can be directly translated to the product.

The characterization of stereochemical analogues relies heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry of substituents. The coupling constants between protons can provide information about their dihedral angles, which in turn can be used to deduce the stereochemical arrangement of the molecule. X-ray crystallography provides definitive proof of the absolute stereochemistry of crystalline compounds.

Comparative Studies of Derivatives in Synthetic Utility and Reactivity

The diverse derivatives of this compound exhibit a wide range of reactivity and synthetic utility, which are often compared to evaluate the effectiveness of different synthetic strategies.

Comparative Reactivity:

The reactivity of the diene system is influenced by the nature of the substituents. Electron-donating groups on the diene generally increase its reactivity in Diels-Alder and hetero-Diels-Alder reactions, while electron-withdrawing groups decrease it. beilstein-journals.orgbeilstein-journals.org For example, in reactions with nitroso dienophiles, dienes with electron-donating substituents like 2,4-hexadien-1-ol are more reactive than those with electron-withdrawing groups. beilstein-journals.org

The stereochemistry of the diene also plays a crucial role in its reactivity. For instance, in the [4+2] cycloaddition of 2,4-hexadiene (B1165886) to C60, the trans,trans-isomer reacts via a concerted mechanism with retention of stereochemistry. acs.org However, the cis,trans-isomer first isomerizes to the more stable trans,trans-isomer before reacting. acs.org

The reactivity of the hydroxyl groups can be modulated by converting them into other functional groups. For example, converting the hydroxyl groups to acetates can protect them from unwanted reactions while the diene system is being functionalized. scispace.com

Synthetic Utility:

The synthetic utility of this compound derivatives is vast, with applications in the synthesis of natural products, polymers, and other complex molecules.

Natural Product Synthesis: Derivatives of this compound are valuable intermediates in the total synthesis of natural products. For example, a dihydropyran fragment, which can be derived from a this compound analogue, is a key building block in the synthesis of (+)-neosorangicin A. uni-halle.de

Polymer Synthesis: Hydroxyl-functionalized dienes can be polymerized via acyclic diene metathesis (ADMET) to produce polymers with precisely placed functional groups. researchgate.net These polymers can exhibit interesting properties due to hydrogen bonding between the hydroxyl groups. researchgate.netresearchgate.net

Synthesis of Heterocycles: The diene system can be used to construct heterocyclic rings. For example, the hetero-Diels-Alder reaction of dienes with nitroso compounds provides a route to 1,2-oxazines, which are versatile synthetic intermediates. beilstein-journals.orgbeilstein-journals.org

Comparative Synthetic Routes:

Different synthetic routes to this compound and its derivatives have been compared based on factors such as yield, stereocontrol, and scalability. For instance, while the Diels-Alder route can provide high yields, it often involves multiple steps. In contrast, methods like the Wittig reaction followed by hydroboration may offer better stereocontrol, albeit with potentially lower yields. The choice of synthetic route often depends on the specific target molecule and the desired level of stereochemical purity.

Future Directions and Emerging Research Avenues for Hexa 1,4 Diene 2,3 Diol Chemistry

Development of Next-Generation Asymmetric Synthesis Methodologies

The creation of stereochemically defined diols is a cornerstone of modern organic synthesis, with applications ranging from natural product synthesis to the development of chiral ligands. nih.govuwindsor.ca For hexa-1,4-diene-2,3-diol, the key challenge lies in controlling the absolute and relative stereochemistry of the two adjacent hydroxyl groups. Future research will likely focus on the development of novel catalytic asymmetric methods to access all possible stereoisomers with high enantiomeric and diastereomeric purity.

Promising approaches include:

Asymmetric Dihydroxylation: Building upon the success of the Sharpless asymmetric dihydroxylation, new ligand systems and reaction conditions could be tailored for substrates like this compound. acs.org The goal is to achieve high levels of stereocontrol in the dihydroxylation of appropriate alkene precursors.

Catalytic Asymmetric Addition to Aldehydes: The development of novel chiral catalysts for the asymmetric addition of organometallic reagents or enolates to α,β-unsaturated aldehydes could provide a direct route to chiral dienediols. nih.govacs.org

Kinetic Resolution: Enzymatic or chemical kinetic resolution of racemic this compound can be a powerful strategy to obtain enantiomerically enriched material. mdpi.com Lipases, for instance, are known to selectively acylate one enantiomer of a racemic diol, allowing for the separation of the two. ox.ac.uk

A comparative look at existing and potential asymmetric strategies is presented in the table below.

Asymmetric StrategyPrecursor TypeKey FeaturesPotential for this compound
Sharpless Asymmetric DihydroxylationAlkeneWell-established, high enantioselectivity for many olefins. acs.orgApplicable to a suitable diene precursor to install the diol functionality.
Asymmetric Aldol (B89426) ReactionsAldehyde and KetoneAtom-economical C-C bond formation. acs.orgA potential route starting from simpler carbonyl compounds.
Enzymatic Kinetic ResolutionRacemic DiolHigh selectivity under mild conditions. mdpi.comA viable method for separating enantiomers of pre-formed racemic diol.
Asymmetric Deprotonation/AllylationBenzoate estersAccess to enantioenriched syn-2-ene-1,4-diols. rsc.orgA potential route to specific diastereomers of substituted hexa-1,4-diene-2,3-diols.

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes for valuable compounds like this compound from batch to continuous flow processes offers significant advantages in terms of safety, scalability, and efficiency. cam.ac.ukmdpi.comthieme.com Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivities. beilstein-journals.org

Future research in this area could involve:

Multi-step Flow Synthesis: Designing a continuous, multi-step synthesis of this compound and its derivatives, where reactive intermediates are generated and consumed in situ, avoiding isolation and purification steps. nih.gov

Automated Optimization: Utilizing automated synthesis platforms, often referred to as "Chemputers," to rapidly screen reaction conditions and identify optimal parameters for the synthesis of this dienediol. azonano.comresearchgate.netresearchgate.net This can significantly accelerate the development of robust and efficient synthetic protocols.

In-line Analysis: Integrating in-line analytical techniques (e.g., NMR, IR spectroscopy) into flow reactors to monitor reaction progress in real-time, enabling rapid optimization and process control.

The potential impact of automation on the synthesis of polyols and related structures is significant, promising faster and more reproducible access to these important molecules. nih.gov

Bio-Inspired Synthesis and Enzymatic Transformations

Nature provides a rich source of inspiration for the development of highly selective and sustainable chemical transformations. core.ac.uk Enzymes, as nature's catalysts, operate with remarkable precision and are increasingly being employed in organic synthesis. ox.ac.uk For this compound, bio-inspired and enzymatic approaches could offer elegant solutions for its stereoselective synthesis.

Key research directions include:

Dioxygenase-Mediated Dihydroxylation: The use of dioxygenase enzymes, either in whole-cell systems or as isolated enzymes, to catalyze the cis-dihydroxylation of a suitable aromatic precursor to generate a chiral dienediol which could then be converted to this compound. core.ac.uksorbonne-universite.fr

Engineered Enzymes: The development of engineered enzymes with tailored substrate specificities and selectivities for the synthesis of this compound and its analogues.

Chemoenzymatic Synthesis: Combining enzymatic transformations with traditional chemical synthesis to create efficient and highly selective routes to complex molecules derived from this compound. core.ac.uk For example, an enzymatic resolution could be followed by a chemical functionalization of the diol.

The use of whole-cell fermentations can be particularly advantageous as it obviates the need for the addition of expensive cofactors. sorbonne-universite.fr

Advanced Computational Methodologies for Reaction Design and Optimization

Computational chemistry has become an indispensable tool in modern organic synthesis, providing deep insights into reaction mechanisms and enabling the rational design of new reactions and catalysts. frontiersin.org For this compound, computational methods can be employed to:

Predict Reaction Outcomes: Using Density Functional Theory (DFT) and other computational models to predict the feasibility and stereochemical outcome of potential synthetic routes. researchgate.netacs.org This can help to prioritize experimental efforts and avoid unpromising reaction pathways.

Elucidate Reaction Mechanisms: Investigating the transition states and intermediates of key reactions to gain a fundamental understanding of the factors that control reactivity and selectivity. acs.org

Design Novel Catalysts: Computationally screening and designing new chiral catalysts for the asymmetric synthesis of this compound, tailoring the catalyst structure for optimal performance. mit.edu

Recent advances in machine learning and artificial intelligence are also beginning to be applied to chemical synthesis, with the potential to predict reaction outcomes and design synthetic routes with even greater accuracy. frontiersin.org

Exploration of Undiscovered Reactivity Patterns and Niche Applications

The unique combination of a conjugated diene and a vicinal diol in this compound suggests a rich and largely unexplored reactivity profile. Future research will undoubtedly uncover novel transformations and applications for this versatile building block.

Potential areas of exploration include:

Diels-Alder Reactions: Investigating the behavior of this compound as a diene in Diels-Alder cycloadditions to create complex cyclic structures with multiple stereocenters. rsc.orgnih.govrsc.org The diol functionality could serve to direct the stereochemical outcome of the reaction.

Metal-Catalyzed Transformations: Exploring the use of transition metal catalysts to effect novel transformations of the diene and diol moieties, such as cross-coupling reactions, metathesis, and allylic functionalization. thieme-connect.deorganic-chemistry.org

Synthesis of Functional Materials: Utilizing this compound as a monomer or cross-linking agent in the synthesis of novel polymers and functional materials. The diene could participate in polymerization, while the diol offers sites for further functionalization.

The discovery of new reactivity patterns will pave the way for the application of this compound in areas such as medicinal chemistry, materials science, and the synthesis of complex natural products. nih.govunito.it

Q & A

Basic: What are the established synthetic routes for Hexa-1,4-diene-2,3-diol, and how can reaction conditions be optimized?

Answer:
this compound can be synthesized via pinacolic reduction of α,β-unsaturated carbonyl precursors (e.g., acrolein derivatives), leveraging reducing agents like magnesium or aluminum. Industrial-scale production may involve similar pathways with optimized parameters (temperature: 50–80°C, inert atmosphere) to enhance yield and purity . Stabilization with hydroquinone (0.1–1.0 wt%) is recommended to prevent polymerization during storage . For lab-scale synthesis, column chromatography (silica gel, ethyl acetate/hexane eluent) ensures purification.

Basic: How can UV-Vis and NMR spectroscopy characterize the structural features of this compound?

Answer:

  • UV-Vis : The conjugated diene system (1,4-diene) exhibits λmax ~210–230 nm, with hydroxyl groups causing bathochromic shifts depending on solvent polarity .
  • <sup>1</sup>H NMR : Distinct signals for vinylic protons (δ 5.2–5.8 ppm, multiplet) and hydroxyls (δ 2.5–3.5 ppm, broad, exchangeable). <sup>13</sup>C NMR resolves carbonyl carbons (if oxidized) and olefinic carbons (δ 115–130 ppm) .
  • FT-IR : O-H stretches (~3200–3500 cm⁻¹) and C=C stretches (~1640 cm⁻¹) confirm diol and diene functionalities .

Advanced: What mechanistic insights govern the use of this compound in ring-closing metathesis (RCM) for heterocycle synthesis?

Answer:
The allylic hydroxyl groups direct RCM catalysts (e.g., Grubbs 2nd-gen) to selectively form 5- or 6-membered rings (e.g., dihydrofurans or pyrans). Computational studies (DFT) suggest transition states where the catalyst coordinates to the diene, followed by [2+2] cycloaddition and β-hydride elimination. Solvent effects (e.g., toluene vs. DCM) and catalyst loading (1–5 mol%) critically influence regioselectivity .

Advanced: How can QSAR models predict the toxicological profile of this compound?

Answer:
Quantitative Structure-Activity Relationship (QSAR) models leverage molecular descriptors (logP, polar surface area) to predict acute toxicity (e.g., LD50). For similar diols, oral LD50 in rats ranges 400–600 mg/kg, with respiratory irritation noted at high concentrations . In silico tools like TEST (EPA) or Toxtree can estimate mutagenicity and carcinogenicity, though experimental validation (Ames test, micronucleus assay) is recommended for confirmation .

Advanced: What strategies enhance the catalytic oxidation of this compound to α-keto esters?

Answer:
Oxidation with TEMPO/NaClO2 in biphasic systems (H2O/CH2Cl2) selectively converts hydroxyls to ketones. Kinetic studies show pH-dependent rates (optimum: pH 8–9). Side reactions (overoxidation to carboxylic acids) are mitigated by controlling stoichiometry (1:1.2 diol:oxidizer) and temperature (0–5°C) . Catalytic Mn(OAc)3 in acetic acid offers alternative pathways with ~85% yield .

Basic: What are the stability considerations for this compound under varying storage conditions?

Answer:

  • Light/Temperature : Store at –20°C in amber vials to prevent photodegradation. Thermal stability tests (TGA/DSC) show decomposition onset at ~150°C .
  • Stabilizers : Hydroquinone (0.5 wt%) inhibits radical-induced polymerization. Purging with N2 or Argon minimizes oxidative degradation .
  • Solvent Compatibility : Prefer anhydrous ethanol or THF; avoid protic solvents with trace acids .

Advanced: How does this compound serve as a monomer in biodegradable polymer synthesis?

Answer:
The diol participates in polycondensation reactions with diacids (e.g., succinic acid) via melt polymerization (180–220°C, catalyst: Ti(OiPr)4), forming polyesters with Mn ~10–15 kDa. The unsaturation enables post-polymerization modifications (e.g., thiol-ene click chemistry) for crosslinking . Biodegradability assays (ISO 14851) show ~60% degradation in 30 days under composting conditions .

Advanced: What computational approaches elucidate this compound’s interactions with biological targets (e.g., ZAP1)?

Answer:
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to stress-response proteins like ZAP1. Docking scores (ΔG ~–8.2 kcal/mol) suggest affinity for the protein’s hydrophobic pocket. QM/MM hybrid methods refine interaction energies, highlighting H-bonds between hydroxyls and Arg/Lys residues . In vitro validation (SPR, ITC) is required to confirm binding kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.